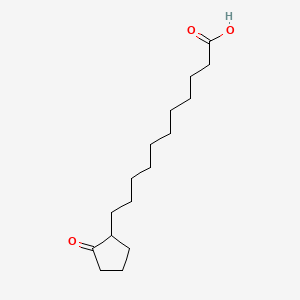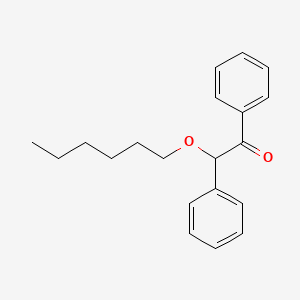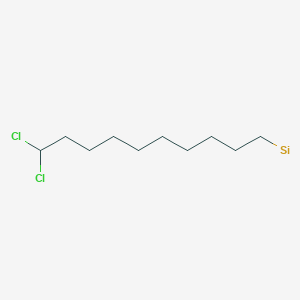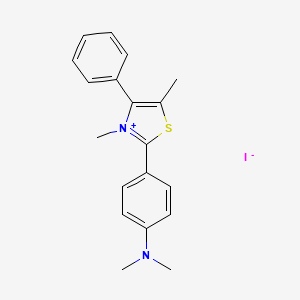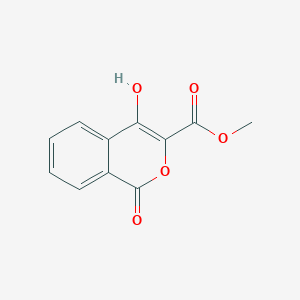
Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate is a chemical compound belonging to the class of benzopyran derivatives It is characterized by a benzopyran ring system with a methyl ester group at the 3-position, a hydroxyl group at the 4-position, and a keto group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate can yield the desired compound . Another approach involves the reaction of 4-hydroxycoumarin with methyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common solvents include methanol, ethanol, and dimethylformamide, while catalysts such as sodium methoxide or potassium carbonate may be used .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The keto group at the 1-position can be reduced to form a hydroxyl group.
Substitution: The ester group at the 3-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced hydroxyl compounds, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate involves its interaction with various molecular targets and pathways. For example, its potential analgesic effects are thought to be mediated through the inhibition of specific enzymes and receptors involved in pain signaling . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar structure but lacks the methyl ester group at the 3-position.
Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: Contains a benzothiazine ring instead of a benzopyran ring.
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid: Similar structure but with additional substituents on the benzopyran ring.
Uniqueness
Methyl 4-hydroxy-1-oxo-1H-2-benzopyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21763-13-3 |
|---|---|
Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl 4-hydroxy-1-oxoisochromene-3-carboxylate |
InChI |
InChI=1S/C11H8O5/c1-15-11(14)9-8(12)6-4-2-3-5-7(6)10(13)16-9/h2-5,12H,1H3 |
InChI Key |
YRSQOUQGGLBFQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



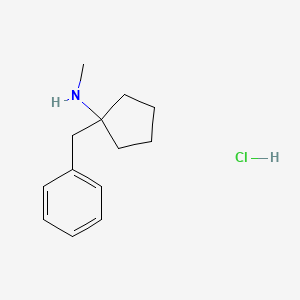
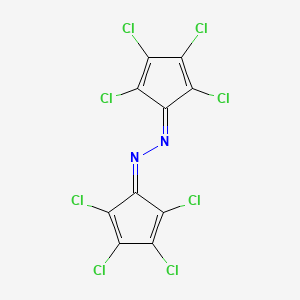

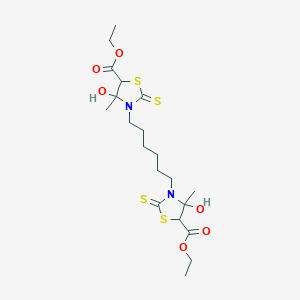
![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
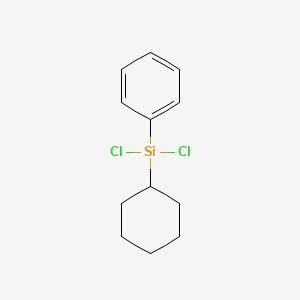
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)

